molecular formula C16H13Cl2NO2 B2824901 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886934-10-7

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2824901
CAS No.: 886934-10-7
M. Wt: 322.19
InChI Key: FXFGDPHDFFBADL-UHFFFAOYSA-N
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Description

The compound 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative based on the privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure prevalent in numerous natural products and bioactive molecules . This core scaffold is recognized as a synthetically accessible and versatile template for developing new active compounds . In pharmaceutical discovery, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been identified as potent and selective antagonists of the WIN site of WDR5, a protein that is overexpressed in many aggressive human cancers and has emerged as an attractive therapeutic target . Such inhibitors exhibit picomolar binding affinity, demonstrate anti-proliferative activity in sensitive cancer cell lines (including MLL-fusion and MYC-driven cancers), and serve as valuable chemical probes for studying cancer biology . Concurrently, in agrochemical research, this scaffold has been successfully exploited to develop novel agents for plant disease management. Recent studies have synthesized diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives that show superior antioomycete activity against phytopathogens like Pythium recalcitrans , with some compounds exhibiting higher in vitro and in vivo efficacy than commercial treatments . The mode of action for these active derivatives is suggested to involve the disruption of the pathogen's biological membrane systems . Presented as a high-purity building block, 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one offers researchers a valuable opportunity to explore its potential in these or novel therapeutic and agrochemical applications.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFGDPHDFFBADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and isoquinolinone derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the 3,4-dichlorobenzyl chloride reacts with the isoquinolinone derivative to form the desired product.

Industrial Production Methods

Industrial production of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized isoquinolinone derivatives.

    Reduction: Formation of reduced isoquinolinone derivatives.

    Substitution: Formation of substituted isoquinolinone derivatives with various nucleophiles.

Scientific Research Applications

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The 3,4-dichlorobenzyloxy group in the target compound likely enhances lipophilicity and membrane permeability compared to analogs with single halogen or methyl groups (e.g., ). Chlorine atoms at the 3- and 4-positions may also improve binding to hydrophobic pockets in biological targets, such as enzymes or receptors involved in cancer or infectious diseases .
  • Fluorine at the 5-position (e.g., ) increases metabolic stability and electronegativity but reduces steric bulk compared to chlorinated analogs.

Synthetic Accessibility :

  • Derivatives with alkyl or alkoxy chains (e.g., ) are synthesized via nucleophilic substitution or oxidation, whereas halogenated benzyloxy groups (e.g., ) require multi-step protocols involving Claisen rearrangement or reductive amination .

Spectroscopic Characterization :

  • 1H NMR profiles of related compounds (e.g., 2-phenyl and 6-bromopyridin-3-yl derivatives) show distinct aromatic proton signals between δ 6.5–8.5 ppm, with lactam carbonyls appearing as singlet peaks near δ 7.5–8.0 ppm . The target compound’s dichlorobenzyl group would likely produce split aromatic signals due to para-substitution effects.

Thermodynamic and Solubility Trends :

  • Methoxy groups (e.g., 5-methoxy derivatives in ) increase water solubility but reduce bioavailability. In contrast, chlorinated benzyloxy groups improve lipid solubility, favoring blood-brain barrier penetration.

Biological Activity

5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone class. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is C19H20Cl2NO2C_{19}H_{20}Cl_{2}NO_{2}, with a molecular weight of approximately 366.3 g/mol. The compound features a unique isoquinolinone core with a 3,4-dichlorobenzyl group attached via an ether linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is proposed that the compound may modulate enzyme activities and receptor functions, influencing various signaling pathways. The precise mechanisms remain under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neuronal signaling.

Biological Activities

Research indicates several promising biological activities associated with 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential applications in treating infections.

Anticancer Activity

Preliminary research highlights its potential as an anticancer agent. The compound has demonstrated cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its interaction with neurotransmitter systems could help mitigate neuronal damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress

Case Study: Anticancer Activity

A study investigating the anticancer properties of 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. The results indicated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Comparative Analysis

When compared to similar compounds within the isoquinolinone class, 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one showcases unique structural features that contribute to its distinct biological activities. For instance:

Table 2: Comparison with Similar Isoquinolinones

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-oneYesYesYes
2-(3-chlorobenzyl)isoquinolin-1(2H)-oneModerateLimitedNo
6-methoxyisoquinolin-1(2H)-oneNoModerateYes

Q & A

Q. What are the optimal synthetic routes for 5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for higher yields?

A common approach involves nucleophilic substitution of the hydroxyl group in 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with 3,4-dichlorobenzyl bromide under basic conditions. Key steps include:

  • Reagent selection : Use anhydrous potassium carbonate as a base to deprotonate the hydroxyl group and activate the substrate for substitution .
  • Solvent optimization : Reflux in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction kinetics .
  • Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • 1H NMR : Confirm regioselectivity of the benzyloxy substitution by observing characteristic aromatic proton shifts (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) and dihydroisoquinolinone backbone signals (e.g., methylene groups at δ 2.8–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 362.03 for C16H12Cl2NO2) and detects trace impurities .
  • X-ray crystallography : Resolves hydrogen-bonding patterns and crystal packing, critical for confirming stereochemistry in derivatives .

Q. How can computational methods predict the compound’s bioavailability and binding affinity for target proteins?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., acetylcholinesterase) to model interactions. Focus on the dichlorophenyl group’s hydrophobic interactions and the dihydroisoquinolinone core’s hydrogen-bonding potential .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and permeability, critical for prioritizing derivatives with favorable pharmacokinetics .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain the bioactivity of derivatives bearing substituents on the benzyloxy or dihydroisoquinolinone groups?

  • Dichlorophenyl substitution : The 3,4-dichloro configuration enhances electron-withdrawing effects, improving binding to enzymes like acetylcholinesterase. Removing one chlorine reduces potency by ~40% .
  • Oxadiazole hybrids : Derivatives with oxadiazole moieties (e.g., 1,2,4-oxadiazol-5-yl) show enhanced anti-inflammatory activity due to increased π-π stacking with aromatic residues in COX-2 .
  • Methylation of the dihydroisoquinolinone nitrogen : Reduces metabolic degradation but may decrease solubility, requiring formulation adjustments .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Experimental design : Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light exposure), and biodegradation (activated sludge assays). Monitor degradation products via LC-MS/MS .
  • Bioaccumulation : Measure logKow (octanol-water partition coefficient) to predict partitioning into aquatic organisms. A logKow >3 suggests moderate bioaccumulation risk .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Case example : If a derivative shows high in vitro acetylcholinesterase inhibition (IC50 = 0.5 µM) but low in vivo efficacy, investigate:
    • Membrane permeability : Use Caco-2 cell assays to assess intestinal absorption .
    • Metabolic stability : Incubate with liver microsomes to identify rapid Phase I/II metabolism .
    • Off-target effects : Perform kinome-wide profiling to rule out unintended kinase inhibition .

Q. What strategies enable multi-target engagement (e.g., acetylcholinesterase and β-secretase) while minimizing toxicity?

  • Scaffold hybridization : Combine pharmacophores from known inhibitors (e.g., tacrine for acetylcholinesterase and verubecestat for β-secretase) via click chemistry .
  • Selectivity screening : Use thermal shift assays to prioritize derivatives with >10-fold selectivity over hERG channels and cytochrome P450 isoforms .

Methodological Resources

  • Synthetic protocols : Ref provides step-by-step procedures for benzyloxy substitution and purification.
  • Statistical analysis : Apply ANOVA with Fisher’s LSD test (α = 0.05) for bioactivity comparisons across derivatives .
  • Crystallography : Ref details hydrogen-bond metrics (e.g., D···A distances <3.0 Å) for structural validation.

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